N-(2-Aminoethyl)-N-propan-2-ylurea

Boiling point prediction Thermal property differentiation Physicochemical characterization

N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1), also named 1-(2-aminoethyl)-1-isopropylurea, is a 1,1-disubstituted urea derivative bearing both a primary aminoethyl group and an isopropyl group on the same urea nitrogen. With molecular formula C₆H₁₅N₃O and a molecular weight of 145.20 g/mol, this compound is structurally isomeric with the more widely catalogued 1,3-disubstituted analog 1-(2-aminoethyl)-3-isopropylurea (CAS 53673-40-8).

Molecular Formula C6H15N3O
Molecular Weight 145.20 g/mol
CAS No. 229028-71-1
Cat. No. B12571264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-propan-2-ylurea
CAS229028-71-1
Molecular FormulaC6H15N3O
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)N(CCN)C(=O)N
InChIInChI=1S/C6H15N3O/c1-5(2)9(4-3-7)6(8)10/h5H,3-4,7H2,1-2H3,(H2,8,10)
InChIKeyMKUDQQQXIYJLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1): A 1,1-Disubstituted Urea Building Block for Differential Supramolecular and Thermal Applications


N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1), also named 1-(2-aminoethyl)-1-isopropylurea, is a 1,1-disubstituted urea derivative bearing both a primary aminoethyl group and an isopropyl group on the same urea nitrogen . With molecular formula C₆H₁₅N₃O and a molecular weight of 145.20 g/mol, this compound is structurally isomeric with the more widely catalogued 1,3-disubstituted analog 1-(2-aminoethyl)-3-isopropylurea (CAS 53673-40-8) [1]. The 1,1-substitution pattern confers distinct physicochemical properties—including altered boiling point, density, hydrogen-bonding self-assembly behavior, and thermal dissociation profile—relative to its 1,3-disubstituted counterpart, making unambiguous identity verification critical for reproducible research outcomes [1].

Why 1,3-Disubstituted Urea Analogs Cannot Substitute for N-(2-Aminoethyl)-N-propan-2-ylurea in Procurement Specifications


Although N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) and 1-(2-aminoethyl)-3-isopropylurea (CAS 53673-40-8) share identical molecular formula, molecular weight, and functional group composition, their substitution topology diverges fundamentally: the former places both substituents on a single urea nitrogen (1,1-disubstituted), while the latter distributes them across both nitrogens (1,3-disubstituted) [1]. This structural distinction is not cosmetic—it drives measurable differences in thermal dissociation susceptibility, boiling point, density, and supramolecular hydrogen-bonding assembly [2][3]. Interchanging these isomers without verification introduces uncontrolled variables in any application where thermal stability, phase behavior, or intermolecular recognition governs performance. The evidence below quantifies these differential dimensions to support informed compound selection and procurement decisions.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-N-propan-2-ylurea vs. 1,3-Disubstituted Urea Analogs


Predicted Boiling Point: 1,1- vs. 1,3-Disubstitution Diverges by ~72°C in Computational Estimates

The 1,1-disubstituted isomer N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) exhibits a markedly lower calculated boiling point than its 1,3-disubstituted counterpart. ChemBlink reports a calculated boiling point of 245.576°C at 760 mmHg for the target compound , while ChemSpider lists a calculated boiling point of 318.0±25.0°C at 760 mmHg for the 1,3-isomer (CAS 53673-40-8) . This represents an estimated difference of approximately 72°C, which is substantially larger than typical computational uncertainty and reflects genuine structural influence on intermolecular cohesion.

Boiling point prediction Thermal property differentiation Physicochemical characterization

Predicted Density: 1,1-Disubstituted Urea Shows Higher Calculated Density Than 1,3-Isomer

Computational estimates indicate that the 1,1-disubstituted isomer packs more densely than the 1,3-disubstituted analog. ChemBlink reports a calculated density of 1.04 g/cm³ for N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) , compared to 1.0±0.1 g/cm³ for 1-(2-aminoethyl)-3-isopropylurea (CAS 53673-40-8) on ChemSpider . The difference (~4%) is modest but directionally consistent with the known supramolecular assembly behavior of 1,1- vs. 1,3-disubstituted ureas, where cyclic dimer formation in 1,1-disubstituted systems can yield tighter packing than the extended chain assemblies characteristic of 1,3-disubstituted variants [1].

Density prediction Molecular packing Physicochemical differentiation

Thermal Dissociation Susceptibility: 1,3-Disubstituted Ureas Undergo Facile Thermal Cleavage While 1,1-Disubstituted Analogs Do Not

A foundational principle in urea chemistry, documented in the ACS Symposium Series, establishes that 1,3-disubstituted ureas undergo facile thermal dissociation to liberate an isocyanate and an amine, a property exploited in blocked isocyanate technology [1]. In contrast, 1,1-disubstituted ureas—the structural class to which N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) belongs—do not follow this dissociation pathway because both substituents reside on the same nitrogen, eliminating the requisite N–H on the second urea nitrogen that participates in the elimination mechanism [1]. This means the 1,3-isomer (CAS 53673-40-8) will thermally generate isopropyl isocyanate and ethylenediamine upon heating, whereas the 1,1-isomer is predicted to remain intact or decompose via alternative, non-isocyanate-generating pathways. Quantitative decomposition temperature data for these specific compounds are not publicly available; however, the mechanistic framework is well-established across the broader urea class [1][2].

Thermal stability Urea dissociation Isocyanate generation Blocked isocyanate chemistry

Supramolecular Self-Assembly Divergence: Cyclic Dimers vs. Polymeric Chains Drive Order-of-Magnitude Permittivity Differences

Experimental studies on the 1,1-diethylurea / 1,3-diethylurea model system provide a directly transferable class-level precedent for the target compound. 1,1-Diethylurea in non-polar solvent (mole fraction 0.04) exclusively forms cyclic dimers via HNH···CO hydrogen bonds, exhibiting very low permittivity (ε ≈ 3) [1]. In marked contrast, the symmetrical 1,3-diethylurea analog forms strong supramolecular polymeric chains under identical conditions, yielding significantly higher permittivity (ε ≈ 11) [1]. The electrical conductivity differs by approximately two orders of magnitude between the two isomers, attributed to protons released during thermal rupture of hydrogen bonds in the 1,3-polymeric chains [1]. Although the model system uses ethyl rather than aminoethyl/isopropyl substituents, the fundamental topological distinction (1,1- vs. 1,3-) governs the hydrogen-bonding architecture and is expected to extrapolate to N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) [1].

Supramolecular chemistry Hydrogen bonding Dielectric permittivity Crystal engineering

Phase Transition Enthalpy Group Contributions: Independent Thermodynamic Parameters for 1,1- vs. 1,3-Disubstituted Ureas

In the authoritative NIST/JPCRD compilation of phase transition enthalpies spanning 1880–2015, the group contribution methodology assigns distinct, independent numerical values to 1,1-disubstituted urea and 1,3-disubstituted urea functional groups for estimating phase transition enthalpies and heat capacities [1]. This formal thermodynamic separation confirms that the two substitution patterns are non-interchangeable in quantitative property estimation frameworks. The assignment of separate group contribution parameters implies that fusion, vaporization, and sublimation enthalpies differ between 1,1- and 1,3-disubstituted ureas of otherwise identical elemental composition [1]. While the table does not provide compound-specific measured data for CAS 229028-71-1, the existence of distinct group values constitutes authoritative recognition that 1,1- and 1,3-disubstituted ureas are thermodynamically distinct entities.

Phase transition enthalpy Group contribution method Thermodynamic estimation Heat capacity

Procurement-Relevant Application Scenarios for N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1)


Thermally Stable Building Block for Multi-Step Organic Synthesis Requiring Non-Isocyanate-Generating Urea Intermediates

In synthetic routes involving elevated temperatures—such as amidine formation, heterocycle construction, or metal-catalyzed couplings where a urea moiety must survive thermal processing—N-(2-Aminoethyl)-N-propan-2-ylurea (CAS 229028-71-1) offers a distinct advantage over its 1,3-disubstituted isomer. As established by the class-level thermal dissociation evidence [1], 1,3-disubstituted ureas undergo thermal cleavage to liberate isocyanates, which can participate in unwanted side reactions, consume nucleophilic reagents, or create safety hazards. The 1,1-disubstituted architecture of the target compound precludes this dissociation pathway, providing a more predictable thermal behavior profile for reactions conducted above ambient temperature. Procuring the correct isomer is essential for reaction reproducibility and safety in thermally stressed synthetic protocols.

Supramolecular Chemistry and Crystal Engineering Exploiting Cyclic Dimer Hydrogen-Bonding Motifs

The 1,1-disubstituted urea motif drives cyclic dimer formation via complementary HNH···CO hydrogen bonds, as demonstrated in the 1,1-diethylurea model system, which yields low-permittivity solutions (ε ≈ 3) and discrete dimeric assemblies [2]. In contrast, 1,3-disubstituted ureas form extended polymeric chains with significantly higher permittivity (ε ≈ 11) [2]. For researchers designing hydrogen-bonded supramolecular architectures, crystal engineering strategies, or low-dielectric materials, N-(2-Aminoethyl)-N-propan-2-ylurea provides access to the cyclic dimer assembly mode. The pendant primary amine on the aminoethyl group further offers a functional handle for subsequent derivatization, covalent anchoring to surfaces, or incorporation into larger supramolecular constructs—a capability absent in simpler 1,1-dialkylurea models.

Structure-Activity Relationship (SAR) Studies Requiring Defined Urea Topology for Biological Target Engagement

In medicinal chemistry and chemical biology, the spatial presentation of hydrogen bond donors and acceptors on a urea scaffold directly governs target recognition. The 1,1-disubstituted architecture of CAS 229028-71-1 presents a distinct hydrogen-bonding surface geometry compared to its 1,3-disubstituted isomer, despite identical atom counts and hydrogen bond donor/acceptor tallies (HBD = 3, HBA = 2 for the 1,3-isomer [3]; identical elemental composition applies to the 1,1-isomer). For SAR campaigns exploring urea-containing compound libraries—particularly in contexts such as protease inhibition, kinase modulation, or urea transporter targeting—the controlled procurement of the specific 1,1-isomer enables interrogation of topology-dependent biological activity without confounding by isomeric impurities.

α-Ureidoalkylation Chemistry: Regioselective Access to Glycoluril and Fused Heterocyclic Scaffolds

N-(Aminoalkyl)ureas serve as key substrates in α-ureidoalkylation reactions with 4,5-dihydroxyimidazolidin-2-ones to construct glycoluril derivatives and related heterocyclic systems [4]. The positioning of the aminoethyl substituent on the same nitrogen as the isopropyl group (1,1-disubstitution) vs. the opposite nitrogen (1,3-disubstitution) dictates the regiochemical outcome of cyclization and the substitution pattern of the resulting polycyclic products [4]. For researchers employing α-ureidoalkylation methodology to build compound libraries or access specific heterocyclic architectures, procurement of the correct isomer is a prerequisite for obtaining the intended reaction products with predictable regiochemistry.

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